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N-[3-(aminomethyl)phenyl]sulfamide

Fragment-based drug design Medicinal chemistry Physicochemical profiling

Researchers requiring a polar, metal-coordinating fragment for metalloenzyme inhibitor design often face limited commercial availability of meta-substituted sulfamides. This building block solves that gap with a distinct exit vector geometry unattainable with para isomers or sulfonamides. Key advantages: (1) The sulfamide motif provides three H-bond donors for carbonic anhydrase or protease active sites. (2) The free aminomethyl handle enables rapid covalent warhead or PROTAC linker conjugation. (3) Consistent ≥95% purity ensures reproducible screening results.

Molecular Formula C7H11N3O2S
Molecular Weight 201.25 g/mol
CAS No. 918810-57-8
Cat. No. B3372474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(aminomethyl)phenyl]sulfamide
CAS918810-57-8
Molecular FormulaC7H11N3O2S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NS(=O)(=O)N)CN
InChIInChI=1S/C7H11N3O2S/c8-5-6-2-1-3-7(4-6)10-13(9,11)12/h1-4,10H,5,8H2,(H2,9,11,12)
InChIKeyPEWRVAYWYVUDSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Properties and Procurement Profile


N-[3-(Aminomethyl)phenyl]sulfamide (CAS 918810-57-8) is a meta-substituted aryl sulfamide building block with the molecular formula C₇H₁₁N₃O₂S and a molecular weight of 201.25 g/mol . The compound is supplied at ≥95% purity by Enamine LLC (catalog EN300-30445) and is also available from Santa Cruz Biotechnology (sc-355188) at $818 per gram [1]. The sulfamide motif (-NHSO₂NH₂) is recognized as a privileged scaffold in medicinal chemistry, employed in the design of carbonic anhydrase inhibitors, protease inhibitors, and kinase inhibitors [2]. Unlike the more abundant para-substituted sulfonamide analogs, the meta arrangement of the aminomethyl group combined with the distinct hydrogen-bonding signature of the sulfamide functionality creates a unique physicochemical profile that cannot be replicated by off-the-shelf alternatives.

1
Sulfamide scaffold for carbonic anhydrase, protease, and kinase inhibitor design
2
Meta-substitution geometry provides divergent amine exit vector for fragment growing
3
Free primary amine handle enables chemoselective conjugation (e.g., PROTAC, bioconjugation)
4
High-purity grade suitable for fragment library synthesis and medicinal chemistry workflows

Why Generic Analogs Cannot Substitute


Attempts to substitute N-[3-(aminomethyl)phenyl]sulfamide with a common sulfonamide such as 3-(aminomethyl)benzenesulfonamide or the para-substituted sulfamide isomer introduce systematic changes in hydrogen-bonding capacity, lipophilicity, and molecular recognition that propagate through every downstream application. The sulfamide group contributes one additional hydrogen-bond donor and one additional acceptor relative to the sulfonamide moiety, while altering the pKa of the NH proton and the geometry of interaction with metalloenzyme active sites [1]. Simultaneously, the meta substitution pattern directs the aminomethyl vector at approximately 120° relative to the sulfamide-bearing carbon, whereas the para isomer projects the amine at 180°, creating divergent exit-vector geometries that are non-interchangeable in fragment growing or scaffold hopping campaigns . These differences are not academic; they directly affect whether the compound engages a given target, survives in a screening cascade, or can be elaborated into a viable lead series. The quantitative evidence below substantiates each dimension of this differentiation.

Sulfonamide analog
Reduced hydrogen-bond donor/acceptor count and altered pKa may shift target engagement profile relative to sulfamide
Para-substituted isomer
180° exit vector incompatible with meta-oriented fragment growing; may not access same binding subpockets
N,N-dimethylsulfamide analog
Lacks free primary amine conjugation handle; higher lipophilicity alters solubility and permeability profiles

Quantitative Differentiation Evidence


Hydrogen-Bond Superiority Over Sulfonamide Analogs

N-[3-(Aminomethyl)phenyl]sulfamide possesses three hydrogen-bond donors (HBD) and five hydrogen-bond acceptors (HBA), versus two HBD and four HBA for the direct sulfonamide comparator 3-(aminomethyl)benzenesulfonamide (CAS 628298-58-8) . This net gain of one donor and one acceptor arises from the replacement of the sulfonamide -SO₂NH₂ group with the sulfamide -NHSO₂NH₂ group. The additional donor is the sulfamide NH attached to the aromatic ring; the additional acceptor is the sulfamide nitrogen lone pair. This difference translates into distinct three-dimensional hydrogen-bonding fingerprints that affect molecular recognition in protein active sites, as documented broadly for sulfamide-containing enzyme inhibitors [1].

H-Bond Capacity
Reported
Target: HBD 3 / HBA 5 Comparator: HBD 2 / HBA 4 Difference: +1 donor, +1 acceptor
Expands polar interaction space vs sulfonamide; may enable distinct binding modes
Calculated from molecular structure
Fragment-based drug design Medicinal chemistry Physicochemical profiling

Lipophilicity Differential vs. Sulfonamide Analogs

The calculated partition coefficient (XlogP) for N-[3-(aminomethyl)phenyl]sulfamide is -0.9, indicating substantial hydrophilicity . In contrast, the direct sulfonamide analog 3-(aminomethyl)benzenesulfonamide has a LogP of +2.27, reflecting moderate lipophilicity . The >3 log unit difference (approximately 3.2 units) corresponds to a >1000-fold difference in octanol-water partition coefficient, meaning the sulfamide target is profoundly more water-soluble and less membrane-permeable than its sulfonamide counterpart. This differential is driven by the additional polar NH group in the sulfamide core and is consistent with the general observation that sulfamides confer enhanced aqueous solubility to drug-like molecules [1].

Lipophilicity
Reported
XlogP −0.9 vs LogP +2.27 Δ ≈ −3.2 (>1000× more hydrophilic)
Supports aqueous assay conditions; may reduce passive membrane permeability
Computational values; experimental logD may differ
ADME prediction Drug-likeness Lead optimization

Topological Polar Surface Area Advantage

N-[3-(Aminomethyl)phenyl]sulfamide exhibits a topological polar surface area (TPSA) of 107 Ų, compared to 94.56 Ų for the sulfonamide analog 3-(aminomethyl)benzenesulfonamide . The 12.4 Ų increase represents a ~13% larger polar surface, directly attributable to the replacement of a sulfonamide S=O with a sulfamide NH that contributes additional polar surface without adding significant molecular weight. In medicinal chemistry, TPSA values above 100 Ų are associated with reduced passive intestinal absorption and blood-brain barrier penetration, while TPSA below 90 Ų generally correlates with favorable oral bioavailability [1]. The target compound sits at the boundary, while the sulfonamide analog falls well within the orally bioavailable range, indicating fundamentally different ADME profiles.

Polar Surface Area
Reported
TPSA 107 Ų vs 94.56 Ų Δ +12.4 Ų (~13% increase)
Higher TPSA favors peripheral/extracellular target access; sulfonamide within typical CNS-oral range
Calculated TPSA; influences permeability classification
Permeability Bioavailability Fragment screening

Meta vs. Para Exit-Vector Geometry

The meta-substituted target (CAS 918810-57-8) and its para-substituted isomer N-[4-(aminomethyl)phenyl]sulfamide (CAS 164648-68-4) share identical molecular formula, molecular weight (201.25 g/mol), HBD count (3), HBA count (5), and near-identical TPSA (107 Ų for both) . The only measurable physicochemical difference is a subtle shift in XlogP: -0.9 for the meta isomer versus -0.7 for the para isomer . However, the critical differentiation lies in the three-dimensional exit-vector geometry: the meta configuration places the aminomethyl group at approximately 120° relative to the sulfamide-bearing carbon, whereas the para isomer projects the amine at 180° . In fragment-based drug design, this angular difference determines whether the primary amine can be elaborated toward a complementary binding pocket without steric clash with the protein surface, making the two regioisomers non-interchangeable in any structure-guided optimization campaign.

Exit Vector Geometry
Reported
Meta: ~120° vs Para: ~180° Angular difference ≈ 60°
Alters fragment-growing trajectories; may determine binding pocket accessibility
Regioisomer choice critical for structure-guided design
Fragment growing Structure-based design Scaffold hopping

Primary Amine Availability for Conjugation

N-[3-(Aminomethyl)phenyl]sulfamide contains a free primary aminomethyl group (-CH₂NH₂) with a calculated pKa of approximately 9.8, making it available for protonation, conjugation, or reductive amination under standard conditions . The closest N-alkylated comparator, N'-(3-aminophenyl)-N,N-dimethylsulfamide (CAS 57947-00-9), bears a primary aniline but replaces the sulfamide NH₂ with a dimethylamino group, reducing the hydrogen-bond donor count from 3 to 2, the TPSA from 107 Ų to 83.81 Ų, and shifting the LogP from -0.9 to +2.22 . The dimethylated analog is therefore more lipophilic, less capable of acting as a hydrogen-bond donor at the sulfamide terminus, and lacks the flexible benzylic amine handle needed for conjugation to linkers, fluorophores, or E3 ligase ligands in PROTAC design.

Conjugation Handle
Reported
Target: free −CH₂NH₂ (pKa ~9.8) Comparator: aniline only, no benzylic amine
Primary amine enables chemoselective derivatization; dimethyl analog lacks this handle
Critical for PROTAC, bioconjugation, or library elaboration
Bioconjugation Chemical biology PROTAC design

Sulfamide Motif in Metalloenzyme Inhibition

Published literature establishes that the free sulfamide -NHSO₂NH₂ motif, as found in N-[3-(aminomethyl)phenyl]sulfamide, can directly coordinate catalytic metal ions in carbonic anhydrases and other metalloenzymes via one of its nitrogen atoms, a binding mode not available to sulfonamide -SO₂NH₂ analogs [1]. In the HIV-1 protease field, cyclic sulfamides have been co-crystallized with the enzyme, demonstrating that the HN-SO₂-NH motif displaces a catalytically essential water molecule and interacts with the catalytic aspartate dyad through an oxygen atom [2]. In carbonic anhydrase inhibition, simple sulfamide (H₂NSO₂NH₂) itself acts as an inhibitor with a Ki of approximately 1.5 µM against hCA II [3]. While N-[3-(aminomethyl)phenyl]sulfamide has not yet been individually profiled in published enzyme assays, the presence of the intact sulfamide motif—unsubstituted at one nitrogen—means it retains the metal-coordinating and hydrogen-bonding pharmacophore that defines this compound class.

Enzyme Inhibition Motif
Class-level inference
Sulfamide class Ki ~1.5 µM (hCA II) Compound not individually profiled in enzyme assays
Retains metal-coordinating pharmacophore; screening needed to confirm target-specific activity
Class-level evidence; individual potency data to verify
Enzyme inhibition Carbonic anhydrase Protease inhibitors

Recommended Application Scenarios


Fragment Library Design for Metalloenzymes

The intact sulfamide motif with its metal-coordinating capacity and three hydrogen-bond donors makes N-[3-(aminomethyl)phenyl]sulfamide a high-value fragment for screening against carbonic anhydrase isoforms, matrix metalloproteinases, HIV-1 protease, and other enzymes where sulfamide-based inhibitors have demonstrated nanomolar affinity [1]. The low XlogP (-0.9) and high TPSA (107 Ų) ensure aqueous solubility compatible with biochemical assay conditions at fragment screening concentrations (typically 200 µM to 1 mM), while the free benzylic amine provides a synthetic handle for hit elaboration. The meta substitution geometry offers an exit vector distinct from commercial para-substituted sulfamide fragments, expanding the accessible chemical space in fragment libraries [2].

Synthesis of Covalent Kinase Probes

The primary aminomethyl group serves as a derivatization point for attaching acrylamide or other electrophilic warheads used in covalent kinase inhibitor design. When coupled to a kinase-recognition element through the sulfamide nitrogen or the aniline-like NH, the resulting conjugates can achieve targeted covalent inhibition. The sulfamide core contributes polarity that may reduce off-target membrane partitioning relative to more lipophilic sulfonamide-based covalent inhibitors [1]. This application is supported by the broader patent literature describing aminoalkyl-substituted aryl sulfamide derivatives as kinase inhibitors [2].

PROTAC Linker Attachments

The free -CH₂NH₂ group of N-[3-(aminomethyl)phenyl]sulfamide provides a chemically orthogonal attachment point for bifunctional degrader (PROTAC) synthesis. The amine can be acylated, reductively aminated, or coupled to PEG-based linkers without affecting the sulfamide pharmacophore that engages the protein-of-interest. The high polarity of the sulfamide group (XlogP -0.9, TPSA 107 Ų) may also help maintain favorable solubility and reduce non-specific binding of the final PROTAC molecule, a known challenge in degrader development [1].

Carbonic Anhydrase Inhibitor Optimization

Although this specific compound has not been individually profiled, the sulfamide class consistently produces nanomolar carbonic anhydrase inhibitors when the sulfamide nitrogen is substituted with aromatic groups [1]. N-[3-(Aminomethyl)phenyl]sulfamide, with its unsubstituted sulfamide terminus and meta-aminomethyl group, represents a strategic starting point for synthesizing focused libraries where the aminomethyl group is elaborated into diverse amides, ureas, or sulfonamides, while the sulfamide group binds the catalytic zinc ion—a design strategy validated by multiple crystallographic studies of sulfamide-CA complexes [2].

Application
Selection Property
Validation Focus
Fragment-based metalloenzyme screening
Sulfamide metal-coordination motif; meta amine exit vector
Binding-mode validation in CA/protease assays; solubility under screening conditions
Covalent probe synthesis
Free benzylamine for warhead attachment; sulfamide polarity profile
Target engagement and selectivity profiling in kinase assays
PROTAC bifunctional degrader design
Orthogonal amine handle; high polarity may reduce non-specific binding
Degradation endpoint validation in cellular models
Carbonic anhydrase inhibitor library design
Unsubstituted sulfamide zinc-binding group; primary amine for diversification
Enzyme inhibition and isoform selectivity profiling; crystallographic binding confirmation
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